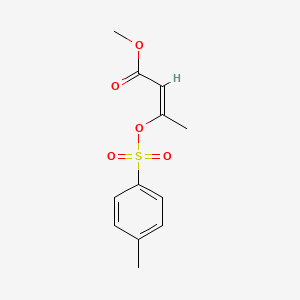

Methyl (Z)-3-(Tosyloxy)but-2-enoate

Description

Significance of Vinylic Tosylates as Activated Olefinic Substrates

Vinylic tosylates, a subset of vinylic sulfonates, are particularly valued as activated olefinic substrates. The tosylate group (–OTs), derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. ucalgary.camasterorganicchemistry.com This characteristic renders the vinylic carbon susceptible to a wide array of nucleophilic attacks and cross-coupling reactions. ucalgary.camasterorganicchemistry.com Unlike alcohols, which possess the poorly leaving hydroxide (B78521) group (HO-), tosylates provide a reliable pathway for substitution and elimination reactions under milder conditions. masterorganicchemistry.com This activation strategy avoids the often harsh acidic conditions required to protonate alcohols, which can be incompatible with sensitive functional groups elsewhere in the molecule. ucalgary.ca Consequently, vinylic tosylates serve as stable, yet reactive, platforms for creating carbon-carbon and carbon-heteroatom bonds with a high degree of control. Their utility is demonstrated in various transformations, including the renowned Suzuki-Miyaura and Negishi cross-coupling reactions. acs.orgsmolecule.com

Overview of Methyl (Z)-3-(Tosyloxy)but-2-enoate as a Versatile Synthetic Intermediate

Methyl (Z)-3-(Tosyloxy)but-2-enoate is a prime example of a multifunctional synthetic intermediate. smolecule.com This compound, with the chemical formula C₁₂H₁₄O₅S, integrates several key reactive features into a single molecular framework. smolecule.com The Z-configuration of the double bond is a critical stereochemical feature that influences its reactivity. smolecule.com The molecule possesses three primary sites for chemical transformation: the tosyloxy group, the enone system, and the ester moiety. smolecule.com This trifecta of reactivity allows for a diverse range of synthetic operations. The tosyloxy group can be displaced in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions. smolecule.com The conjugated enone system is susceptible to Michael additions, and the methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. smolecule.com This versatility makes it a valuable building block for synthesizing more complex molecules, including trisubstituted alkenes. smolecule.com

Table 1: Physicochemical Properties of Methyl (Z)-3-(Tosyloxy)but-2-enoate

| Property | Value |

|---|---|

| CAS Number | 1029612-18-7 |

| Molecular Formula | C₁₂H₁₄O₅S |

| Molecular Weight | 270.30 g/mol |

| Synonyms | (Z)-3-(p-Toluenesulfonyloxy)but-2-enoic Acid Methyl Ester, Methyl (Z)-3-(tosyloxy)but-2-enoate |

Historical Context of Enol Sulfonates in Stereoselective Transformations

The use of enol sulfonates in stereoselective synthesis has a rich history. Early work established that enol sulfonates could be reliably prepared from carbonyl compounds. rsc.org A significant advancement was the development of methods for the regio- and stereoselective synthesis of enol esters and sulfonates from alkynes. acs.org These methods provided access to specific isomers, which was crucial for their application in stereocontrolled reactions. The stability of enol tosylates, often crystalline compounds, coupled with their predictable reactivity in cross-coupling reactions, cemented their role in organic synthesis. researchgate.net The ability to generate either the (E)- or (Z)-isomer of these α,β-unsaturated esters through stereoselective enol tosylation of β-keto esters was a key development, enabling the synthesis of a wide variety of substituted alkenes with defined geometry. researchgate.net

Research Scope and Objectives Pertaining to Methyl (Z)-3-(Tosyloxy)but-2-enoate

Current research on Methyl (Z)-3-(Tosyloxy)but-2-enoate and related vinylic tosylates is focused on expanding their synthetic utility.

A primary objective is the refinement of synthetic methods to produce trisubstituted alkenes with high stereoretention. smolecule.com The Suzuki-Miyaura coupling of enol tosylates with various aryl boronic acids has been a particularly fruitful area of investigation, yielding α,β-unsaturated esters with excellent stereoselectivity. researchgate.net Research continues to explore new catalyst systems and reaction conditions to broaden the scope and efficiency of these transformations. The stereoselective preparation of (E)- or (Z)-trisubstituted α,β-unsaturated esters from N-protected glycine, using highly selective enol tosylation of γ-amino β-keto esters as a key step, highlights the ongoing advancements in this area. researchgate.net

Beyond traditional cross-coupling and substitution reactions, researchers are investigating novel reactivity patterns for vinylic tosylates. One such pathway is a photoinduced radical fragmentation and rearrangement that converts vinyl tosylates into β-ketosulfones. rsc.org This process involves the light-induced homolysis of the vinyl tosylate to generate a sulfinyl radical, which then adds to another molecule of the vinyl tosylate. rsc.org Such discoveries open new avenues for the application of these compounds in synthetic chemistry.

The ultimate goal of developing versatile intermediates like Methyl (Z)-3-(Tosyloxy)but-2-enoate is their application in the total synthesis of complex natural products and pharmaceutically relevant molecules. For instance, β-enamino esters, which can be synthesized from related starting materials, are valuable precursors for biologically active compounds. nih.gov The ability to introduce various substituents with stereochemical control makes vinylic tosylates key building blocks in the construction of complex targets, such as the actin-binding marine natural products, the latrunculins. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl (Z)-3-(Tosyloxy)but-2-enoate |

| p-toluenesulfonic acid |

| Methyl (Z)-3-phenyl-2-butenoate |

| β-ketosulfones |

| N-protected glycine |

| γ-amino β-keto esters |

| β-enamino esters |

| Methyl 3-oxobutanoate |

| 4-ethoxybenzenamine |

| InBr₃ |

| (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate |

| 2-Carboxycinnamic acid |

| Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate |

| triethylamine |

| Methyl 3-methoxypent-2-enoate |

| Methyl (Z)-3-(thiophen-2-yl)but-2-enoate |

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBENOPMVGLDWSB-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C\C(=O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Z 3 Tosyloxy but 2 Enoate and Its Analogues

Stereoselective Enol Tosylation Strategies

The creation of stereodefined enol tosylates from β-keto esters is a crucial transformation in organic synthesis. thieme-connect.com These compounds serve as valuable intermediates for constructing complex molecules, particularly stereodefined olefins, through cross-coupling reactions. thieme-connect.comorgsyn.org The stereoselectivity of the enol tosylation, yielding either the (E)- or (Z)-isomer, is highly dependent on the chosen reagents and reaction conditions.

(Z)-Stereoselective Enol Tosylation Protocols

Achieving high (Z)-selectivity in the enol tosylation of β-keto esters is a significant synthetic challenge, as the (E)-isomer is often the thermodynamically more stable product. orgsyn.org However, specific methodologies have been developed to favor the formation of the (Z)-enol tosylate.

A robust and general method for the (Z)-stereoselective enol tosylation of α-substituted β-keto esters involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of tetramethylethylenediamine (TMEDA) and lithium chloride (LiCl). thieme-connect.comthieme-connect.com This reagent combination has proven effective for a range of substrates, affording the desired (Z)-enol tosylates in good to excellent yields and high stereoselectivity. thieme-connect.comthieme-connect.com For instance, the reaction of various α-substituted β-keto esters with the TsCl–TMEDA–LiCl system consistently produces the (Z)-isomer as the major product. thieme-connect.com

Another effective system for promoting (Z)-selective tosylation utilizes TsCl and N-methylimidazole (NMI) with lithium hydroxide (B78521) (LiOH) as the base. organic-chemistry.org This method provides high yields of the (Z)-enol tosylate under mild conditions. organic-chemistry.org

Table 1: (Z)-Stereoselective Enol Tosylation of α-Substituted β-Keto Esters

| Substrate (β-Keto Ester) | Reagent System | Product Isomer | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Methyl 2-butyl-3-oxooctanoate | TsCl–TMEDA–LiCl | (Z)-Enol Tosylate | 99 | >99:1 |

| Ethyl 2-benzyl-3-oxobutanoate | TsCl–TMEDA–LiCl | (Z)-Enol Tosylate | 91 | >99:1 |

| Methyl acetoacetate (B1235776) | TsCl–NMI–LiOH | (Z)-Enol Tosylate | 90 | 98:2 |

This table presents data on the (Z)-stereoselective enol tosylation of various β-keto esters using different reagent systems, highlighting the high yields and selectivities achieved. The data is compiled from multiple research findings. thieme-connect.comorganic-chemistry.org

The diastereoselectivity of enol tosylation can be precisely controlled by the choice of reagents. For α-substituted β-keto esters, the combination of TsCl, TMEDA, and LiCl consistently directs the reaction towards the (Z)-isomer. thieme-connect.com The role of the lithium cation is believed to be crucial in coordinating the enolate and directing the approach of the tosylating agent. thieme-connect.com In contrast, employing a different diamine, such as Me₂N(CH₂)₆NMe₂, with TsCl leads to the preferential formation of the (E)-isomer. thieme-connect.comthieme-connect.com This highlights the power of reagent control in achieving the desired diastereoselectivity.

Comparative Analysis of (E)- and (Z)-Isomer Formation and Selectivity

The formation of either the (E)- or (Z)-enol tosylate is a direct consequence of the geometry of the enolate intermediate and the subsequent trapping by the tosylating agent. nih.gov A number of protocols have been developed to provide stereocomplementary access to both isomers from the same starting β-keto ester. thieme-connect.com

For example, a general method for the (E)-selective enol tosylation of α-substituted β-keto esters utilizes TsCl with Me₂N(CH₂)₆NMe₂ as the diamine, yielding the (E)-products in 63–96% yield. thieme-connect.comthieme-connect.com In direct comparison, the use of TsCl–TMEDA–LiCl on the same substrates provides the (Z)-isomers in 62–99% yield. thieme-connect.comthieme-connect.com Similarly, the TsCl-NMI system can be tuned to produce either the (E)- or (Z)-isomer by selecting the appropriate base, with Et₃N favoring the (E)-product and LiOH favoring the (Z)-product. organic-chemistry.org

The stereochemical outcome of the enol tosylation reaction is rationalized by the formation of different transition states depending on the reagents used. nih.gov In the case of (Z)-selective tosylation with the TsCl–TMEDA–LiCl system, it is proposed that a chelated lithium enolate is formed. thieme-connect.com The lithium ion coordinates to both oxygen atoms of the β-keto ester, forcing the enolate into a specific conformation. The subsequent approach of the tosylating agent, likely an N-sulfonylammonium intermediate formed from TsCl and TMEDA, is then directed to the less sterically hindered face, leading to the (Z)-isomer. thieme-connect.comthieme-connect.com

For the (E)-selective tosylation using TsCl and a diamine like Me₂N(CH₂)₆NMe₂, a different, non-chelated transition state is likely involved. thieme-connect.com The larger diamine may disrupt the formation of a tight chelate, leading to a different enolate geometry that favors the formation of the (E)-product. thieme-connect.com ¹H NMR monitoring experiments have shown that TsCl and TMEDA react to form a simple N-sulfonylammonium intermediate, which is the active tosylating species. thieme-connect.comthieme-connect.com

Synthesis via Functionalized Precursors

While enol tosylation of β-keto esters is a primary route to Methyl (Z)-3-(Tosyloxy)but-2-enoate, alternative strategies involving functionalized precursors are also viable. One such approach involves the reaction of vinylmagnesium bromide with ditosylsulfide to produce S-vinyl thiotosylate. nih.gov This intermediate can then undergo further reactions to yield a variety of functionalized vinyl compounds. nih.gov

Another approach involves the synthesis of highly functionalized allylic alcohols from vinyl oxiranes and N-tosylhydrazones, catalyzed by a palladium-iodide system. nih.gov While not a direct synthesis of the title compound, this methodology demonstrates the use of tosyl-containing precursors to generate complex and functionalized molecules. The tosyl group in these precursors plays a key role in facilitating the desired chemical transformations. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl (Z)-3-(Tosyloxy)but-2-enoate |

| p-Toluenesulfonyl chloride (TsCl) |

| Tetramethylethylenediamine (TMEDA) |

| Lithium chloride (LiCl) |

| N-methylimidazole (NMI) |

| Lithium hydroxide (LiOH) |

| Me₂N(CH₂)₆NMe₂ |

| Triethylamine (Et₃N) |

| Methyl 2-butyl-3-oxooctanoate |

| Ethyl 2-benzyl-3-oxobutanoate |

| Methyl acetoacetate |

| Vinylmagnesium bromide |

| Ditosylsulfide |

| S-vinyl thiotosylate |

| Vinyl oxiranes |

| N-tosylhydrazones |

This table lists the chemical compounds discussed in the article.

Routes Involving Propargylic Alcohols

Propargylic alcohols are readily available starting materials that can be transformed into a variety of functional groups. nih.gov Their conversion to enol tosylates is not a direct transformation but can be conceptualized through multi-step sequences involving rearrangement reactions. One plausible, albeit indirect, pathway to Methyl (Z)-3-(Tosyloxy)but-2-enoate from a propargylic alcohol would involve a Meyer-Schuster rearrangement or a related transformation to establish the α,β-unsaturated carbonyl core, followed by enolization and tosylation.

The Meyer-Schuster rearrangement typically converts propargylic alcohols into α,β-unsaturated ketones or aldehydes under acidic conditions. A modification of this reaction, known as the "Intercepted Meyer-Schuster Rearrangement," can yield α-functionalized α,β-unsaturated carbonyl compounds. For instance, the reaction of a propargylic alcohol in the presence of a nucleophile and a suitable catalyst can lead to the incorporation of the nucleophile at the α-position of the resulting enone.

A hypothetical route starting from a propargylic alcohol could involve the following steps:

Oxidation: Oxidation of a suitable propargylic alcohol, such as but-2-yn-1-ol, to the corresponding propargyl aldehyde.

Esterification: Conversion of the aldehyde to the methyl ester, methyl but-2-ynoate.

Rearrangement/Addition: A subsequent reaction, potentially involving a soft metal catalyst, to facilitate the rearrangement and addition of a tosylate group.

Alternatively, electrophilic halogenation of propargyl tosylates or acetates is known to proceed via rearrangement to yield α-haloenones. rsc.org This highlights the propensity of propargylic systems to rearrange into the desired enone scaffold, which is a key structural feature of the target molecule. While a direct, one-pot synthesis from a propargylic alcohol to Methyl (Z)-3-(Tosyloxy)but-2-enoate is not prominently reported, the versatility of propargylic alcohol chemistry suggests their potential as precursors in a multi-step synthetic plan. sci-hub.se

| Starting Material Example | Key Transformation | Intermediate | Potential Product |

| But-2-yn-1-ol | Oxidation & Esterification | Methyl but-2-ynoate | Methyl (Z)-3-(Tosyloxy)but-2-enoate |

| Propargyl Tosylate | Gold-Catalyzed Rearrangement | Allenoate Intermediate | α-Tosyloxy Enone |

Palladium-Catalyzed Hydrosulfonation of Propiolate Esters

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for their efficiency and selectivity. The hydrosulfonation of alkynes, including propiolate esters, presents a direct route to vinyl sulfonates. This transformation involves the addition of a sulfonic acid (R-SO3H) across a carbon-carbon triple bond. The regioselectivity and stereoselectivity of this addition are critical and can be controlled by the choice of the palladium catalyst and reaction conditions.

For the synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate, the starting material would be methyl but-2-ynoate. The reaction would proceed by the addition of p-toluenesulfonic acid across the alkyne. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 with a suitable phosphine (B1218219) ligand.

The catalytic cycle is generally believed to involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the H-S bond of p-toluenesulfonic acid to form a palladium(II) hydride species.

Migratory Insertion: The alkyne coordinates to the palladium center, followed by migratory insertion into the Pd-H bond. The regioselectivity of this step determines the position of the sulfonyl group.

Reductive Elimination: The resulting vinyl-palladium(II) species undergoes reductive elimination to furnish the vinyl tosylate product and regenerate the Pd(0) catalyst.

The stereochemistry of the final product (Z or E isomer) is determined during the insertion and elimination steps. Achieving high Z-selectivity is a common challenge in alkyne hydrosulfonation. Research in this area has shown that the choice of ligands and additives can significantly influence the stereochemical outcome. While specific high-yield syntheses of Methyl (Z)-3-(Tosyloxy)but-2-enoate via this method are not extensively documented, the general methodology for palladium-catalyzed hydrosulfonation of propiolate esters provides a viable and direct synthetic approach. organic-chemistry.org

| Catalyst System | Substrate | Reagent | Typical Yields | Stereoselectivity |

| Pd(OAc)2 / Ligand | Propiolate Ester | Sulfonic Acid | Moderate to High | Variable (Z/E mixture) |

| Herrmann's Catalyst | 2-bromo-3-hexylthiophene | - | 99% (for polythiophene) | 98% HT |

Note: The data in the table is representative of palladium-catalyzed reactions on related substrates, illustrating the potential of this methodology. nih.gov

Approaches Utilizing Grignard Reagents

A highly effective and stereoselective method for the synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate involves the tosylation of a pre-formed enolate of methyl acetoacetate. The use of Grignard reagents in this context is typically as a strong, non-nucleophilic base to generate the enolate, or in related coupling reactions. However, a more common and well-documented approach for achieving high Z-selectivity utilizes lithium salts in combination with an amine base.

A robust procedure for the preparation of (Z)-enol tosylates from β-ketoesters has been reported. organic-chemistry.org This method employs p-toluenesulfonyl chloride (TsCl) as the tosylating agent in the presence of tetramethylethylenediamine (TMEDA) and lithium chloride (LiCl). organic-chemistry.org The starting material is methyl 3-oxobutanoate (methyl acetoacetate).

The key aspects of this synthetic route are:

Enolate Formation: TMEDA acts as a base to deprotonate the α-carbon of methyl acetoacetate, forming an enolate.

Chelation Control: The lithium cation (from LiCl) is proposed to form a chelated six-membered ring with the enolate of the β-ketoester. This chelation locks the enolate in a specific conformation.

Stereoselective Tosylation: The subsequent reaction with TsCl occurs from the less hindered face, leading to the preferential formation of the (Z)-isomer.

This method is advantageous due to its operational simplicity, use of relatively inexpensive reagents, and high stereoselectivity. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to ensure high selectivity.

| Starting Material | Reagents | Solvent | Yield | Z:E Ratio |

| Methyl 3-oxobutanoate | TsCl, LiCl, TMEDA | Ethyl Acetate (B1210297) | 62-99% | >98:2 |

| Ethyl Benzoylacetate | TsCl, LiCl, TMEDA | Ethyl Acetate | 99% | >98:2 |

| 2-Acetylcyclopentanone | TsCl, LiCl, TMEDA | Ethyl Acetate | 91% | >98:2 |

Data adapted from studies on the (Z)-selective enol tosylation of β-keto esters. organic-chemistry.org

Scalability and Efficiency Considerations in Synthetic Protocols

When evaluating synthetic routes for potential large-scale production, factors beyond the chemical yield, such as cost, safety, and environmental impact, become paramount. The three methodologies discussed for preparing Methyl (Z)-3-(Tosyloxy)but-2-enoate each present different scalability profiles.

Palladium-Catalyzed Hydrosulfonation: Palladium catalysts are expensive, which can be a significant cost driver in a large-scale process. However, the high efficiency and selectivity of these catalysts mean that only small quantities are often required (low catalyst loading). Key considerations for scalability include catalyst recovery and reuse, which are crucial for making the process economically viable. The cost and handling of phosphine ligands, which can be air-sensitive and toxic, also need to be taken into account. The directness of this one-step route is a major advantage. rsc.org

Approaches Utilizing Grignard Reagents/Enolate Tosylation: The enolate tosylation method using TsCl, LiCl, and TMEDA appears to be the most promising for scalability. organic-chemistry.orgorganic-chemistry.org

Cost-Effectiveness: The reagents (p-toluenesulfonyl chloride, lithium chloride, and TMEDA) are considerably cheaper and more stable than alternatives like triflic anhydride (B1165640) (Tf2O), which is sometimes used to make highly reactive enol triflates.

Reaction Conditions: The reaction proceeds under relatively mild conditions (low to ambient temperatures) and does not require high pressure.

Efficiency: The high yields and excellent stereoselectivity reduce the need for extensive purification to remove unwanted isomers, which is a significant advantage in large-scale operations where chromatographic separation is often impractical.

Waste and Safety: While the use of organic solvents and amine bases generates waste that must be managed, the reagents are generally considered standard for industrial processes.

Reactivity and Mechanistic Investigations of Methyl Z 3 Tosyloxy but 2 Enoate

Electrophilic Nature and Leaving Group Characteristics of the Tosyloxy Moiety

The reactivity of Methyl (Z)-3-(Tosyloxy)but-2-enoate is fundamentally influenced by the electronic properties of the tosyloxy group attached to the vinylic carbon. The tosylate (p-toluenesulfonate) group is renowned in organic synthesis as an excellent leaving group. This characteristic stems from the ability of the sulfonate ester to stabilize the negative charge that develops as the C-O bond cleaves. The negative charge on the oxygen atom is effectively delocalized through resonance across the three oxygen atoms of the sulfonyl group, rendering the resulting tosylate anion a weak base and, consequently, a stable leaving group.

This inherent stability of the leaving group significantly enhances the electrophilicity of the carbon atom to which it is attached. In the case of Methyl (Z)-3-(Tosyloxy)but-2-enoate, the C3 carbon of the but-2-enoate backbone becomes a prime target for attack by nucleophiles. The presence of the electron-withdrawing ester functionality further polarizes the carbon-carbon double bond, contributing to the electrophilic nature of the molecule. The conversion of the precursor enol to the tosylate is a critical step that transforms a typically poor leaving group (a hydroxyl group) into a highly effective one, activating the molecule for subsequent substitution and coupling reactions. This transformation proceeds with retention of the original (Z)-configuration of the double bond.

Nucleophilic Addition Reactions

The electrophilic character of the C3 carbon in Methyl (Z)-3-(Tosyloxy)but-2-enoate facilitates nucleophilic substitution reactions. In these transformations, a nucleophile attacks the vinylic carbon, displacing the tosylate leaving group. This reactivity provides a direct pathway to various trisubstituted alkenes.

A notable example of this reactivity is the reaction with primary amines. For instance, treatment of Methyl (Z)-3-(Tosyloxy)but-2-enoate with methylamine (B109427) leads to the formation of N-methyl β-aminocrotonate. organic-chemistry.org In this reaction, the amine acts as the nucleophile, substituting the tosyloxy group to yield the corresponding β-enaminone, a valuable structural motif in medicinal chemistry and materials science. This type of reaction underscores the utility of the title compound as a precursor for β-aminoacrylate derivatives. organic-chemistry.org

Cross-Coupling Transformations

Methyl (Z)-3-(Tosyloxy)but-2-enoate serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions. The tosyloxy group acts as a pseudohalide, enabling reactions analogous to those of vinyl halides and triflates, thus avoiding the often harsh conditions required to prepare the latter.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, is effectively applied to vinyl tosylates like Methyl (Z)-3-(Tosyloxy)but-2-enoate. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the vinyl tosylate with an organoboron reagent, such as a boronic acid or a boronate ester. A significant advantage of this method is the high functional group tolerance and the generally mild reaction conditions.

Ligand Effects on Reactivity and Stereoretention

A critical challenge in the cross-coupling of (Z)-vinyl electrophiles is the potential for isomerization of the double bond to the more thermodynamically stable (E)-isomer during the catalytic cycle. Research has shown that the choice of phosphine ligand complexed to the palladium center is paramount in controlling the stereochemical outcome. organic-chemistry.orgnih.gov

For Suzuki-Miyaura couplings involving (Z)-alkenyl substrates, Z-to-E isomerization can be a significant side reaction. organic-chemistry.org Studies on related (Z)-alkenyl halides have identified that bulky and electron-rich phosphine ligands can promote high stereoretention. For instance, catalysts such as Pd(P(o-Tol)₃)₂ have been shown to be highly effective in preserving the Z-olefin geometry, even in challenging couplings. organic-chemistry.org The steric bulk of the tri(o-tolyl)phosphine ligand is thought to facilitate the desired reductive elimination from the palladium(II) intermediate before isomerization can occur. Conversely, other ligands may lead to significant erosion of stereochemical purity. beilstein-journals.org In some systems, the use of specific palladium catalysts with bidentate phosphine ligands like dppf has been shown to intentionally promote isomerization, leading to the inverted (E)-product. beilstein-journals.orgnih.gov This ligand-dependent control allows for selective access to either the retained (Z)- or inverted (E)-isomer from the same starting material.

Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling of vinyl tosylates is compatible with a broad range of organoboron reagents, highlighting its synthetic utility. The reaction tolerates significant electronic and steric diversity on the boronic acid coupling partner. Both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., acetyl, nitro, cyano) substituents on the arylboronic acid are generally well-tolerated. nih.govrsc.org This tolerance allows for the synthesis of a wide array of β-aryl-α,β-unsaturated esters.

The table below illustrates the representative scope of Suzuki-Miyaura couplings based on reactions with similar aryl tosylates and N'-tosyl arylhydrazines, demonstrating the broad functional group compatibility. rsc.org

| Boronic Acid (Ar-B(OH)₂) | Product | Notes |

|---|---|---|

| Phenylboronic acid | Methyl (Z)-3-phenylbut-2-enoate | Unsubstituted aryl partner. |

| 4-Methoxyphenylboronic acid | Methyl (Z)-3-(4-methoxyphenyl)but-2-enoate | Tolerates electron-donating groups. |

| 4-Acetylphenylboronic acid | Methyl (Z)-3-(4-acetylphenyl)but-2-enoate | Tolerates ketone functionality. |

| 3-Nitrophenylboronic acid | Methyl (Z)-3-(3-nitrophenyl)but-2-enoate | Tolerates nitro groups. |

| Thiophene-2-boronic acid | Methyl (Z)-3-(thiophen-2-yl)but-2-enoate | Applicable to heteroaryl partners. |

Negishi Cross-Coupling

The Negishi cross-coupling provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.org Research has established that alkyl tosylates can serve as effective electrophiles in Negishi couplings, and by extension, vinyl tosylates like Methyl (Z)-3-(Tosyloxy)but-2-enoate are expected to be viable substrates. nih.govorganic-chemistry.org

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂. The choice of ligand is again crucial, with bulky, electron-rich trialkylphosphines (e.g., PCyp₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often providing the most effective catalytic systems for coupling unactivated or challenging electrophiles. organic-chemistry.orgorganic-chemistry.org The reaction accommodates a wide range of organozinc halides (R-ZnX), including alkyl, alkenyl, and aryl variants, allowing for diverse molecular architectures to be constructed. organic-chemistry.org Given the precedent with vinyl chlorides and alkyl tosylates, a protocol using a catalyst like Pd(P(t-Bu)₃)₂ or a Pd₂dba₃/PCyp₃ system would be a logical starting point for the Negishi coupling of Methyl (Z)-3-(Tosyloxy)but-2-enoate. organic-chemistry.orgorganic-chemistry.org

Heck Reaction and Variants

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the coupling of an unsaturated halide or sulfonate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org Methyl (Z)-3-(Tosyloxy)but-2-enoate, possessing a vinylic tosylate group, serves as a suitable electrophile in this reaction. The tosylate acts as an excellent leaving group, analogous to a halide, facilitating the initial oxidative addition step to the Pd(0) catalyst. wikipedia.orgsmolecule.com

The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the vinyl tosylate to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and subsequent migratory insertion of an alkene. libretexts.org A final β-hydride elimination step releases the substituted alkene product and regenerates a palladium hydride species, which, upon reductive elimination with a base, restores the Pd(0) catalyst for the next cycle. libretexts.org

The reaction typically exhibits high stereoselectivity, with the coupling often proceeding with retention of the double bond geometry of the vinyl electrophile. organic-chemistry.org Variants of the Heck reaction, such as those conducted in ionic liquids, can offer advantages like catalyst recyclability and the avoidance of phosphine ligands. wikipedia.org

Iron-Catalyzed Arylation with Grignard Reagents

Iron-catalyzed cross-coupling reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium- or nickel-based systems. nih.gov A notable application is the stereospecific arylation of enol tosylates using Grignard reagents. nih.gov Research has demonstrated that both (Z)- and (E)-enol tosylates derived from β-keto esters can be effectively arylated with various Grignard reagents using an iron catalyst, proceeding with complete retention of the stereochemistry. nih.gov

Methyl (Z)-3-(Tosyloxy)but-2-enoate fits the substrate profile of a (Z)-enol tosylate of a β-keto ester. smolecule.comsigmaaldrich.com In this transformation, the compound reacts with an aryl Grignard reagent (ArMgX) in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), to yield the corresponding (Z)-α,β-unsaturated ester. The reaction mechanism is believed to involve an Fe(I)/Fe(III) catalytic cycle. nih.gov The stability of the catalyst can be influenced by the rate of Grignard reagent addition to prevent over-reduction and precipitation of metallic iron. nih.gov

Table 1: Representative Iron-Catalyzed Arylation of Enol Tosylates

| Enol Tosylate Substrate | Grignard Reagent | Catalyst | Product | Stereochemistry |

|---|---|---|---|---|

| Methyl (Z)-3-(Tosyloxy)but-2-enoate | Phenylmagnesium Bromide | Fe(acac)₃ | Methyl (Z)-3-phenylbut-2-enoate | Retained (Z) |

Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling

Nickel-catalyzed cross-electrophile coupling provides a powerful method for forming C-C bonds by reacting two different electrophiles, often in the presence of a stoichiometric reductant. nih.govrsc.org This approach is particularly useful for coupling vinyl sulfonates, like Methyl (Z)-3-(Tosyloxy)but-2-enoate, with other electrophiles such as alkyl halides or sulfonates. rsc.org

In a typical reaction, a nickel catalyst, often in a low oxidation state, is generated in situ. This active catalyst can then react with both the vinyl tosylate and a second electrophile in a complex catalytic cycle. The use of organic reductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has enabled these couplings to be performed in non-amide solvents. nih.gov This methodology has a broad substrate scope and demonstrates high functional group tolerance, allowing for the synthesis of complex molecular architectures. rsc.org For Methyl (Z)-3-(Tosyloxy)but-2-enoate, this reaction would involve coupling at the tosylated carbon with another organic electrophile, creating a new vinyl-alkyl or vinyl-aryl bond.

Vinyl Carbocation Chemistry

Vinyl carbocations are highly reactive intermediates that have historically been challenging to generate and control. escholarship.orgescholarship.org Recent advances have leveraged vinylic tosylates as effective precursors for these species, opening new avenues for complex molecule synthesis. escholarship.orgnih.gov

Generation of Vinyl Carbocation Intermediates from Vinylic Tosylates

Methyl (Z)-3-(Tosyloxy)but-2-enoate is an ideal substrate for generating a vinyl carbocation. The tosylate group is a superb leaving group, and its departure from the vinyl scaffold results in the formation of a high-energy, sp-hybridized carbocation. smolecule.com One of the most prominent methods to achieve this transformation is through the use of a Lewis acid in conjunction with a weakly coordinating anion (WCA). nih.gov For instance, a catalytic system involving a lithium salt with a WCA can effectively ionize the vinyl tosylate to produce the desired vinyl carbocation intermediate in a controlled manner. nih.gov Alternative methods, such as the use of strong Brønsted bases or electrochemical oxidation, have also been developed to access these reactive species from suitable precursors. escholarship.orgescholarship.org

Intramolecular C–H Insertion Reactions

Once generated, the highly reactive vinyl carbocation can be trapped by various nucleophiles. A particularly powerful application is in intramolecular C–H insertion reactions. escholarship.orgescholarship.org If the substrate bearing the vinyl tosylate also contains a suitably positioned C-H bond (often on an adjacent alkyl or aryl group), the generated vinyl cation can undergo a cyclization reaction. This process involves the C-H bond acting as a nucleophile, attacking the cationic center to forge a new carbon-carbon bond and form a cyclic structure. escholarship.org This strategy has been successfully applied to synthesize challenging medium-sized rings (8-11 membered), which are often difficult to access via traditional methods due to unfavorable ring strain. nih.gov For example, a vinyl tosylate tethered to an aryl group can undergo an intramolecular Friedel-Crafts-type reaction to form an 8- or 9-membered ring. nih.gov

Enantioselective Catalysis via Vinyl Cations

A frontier in vinyl cation chemistry is the development of enantioselective transformations. escholarship.org The key challenge lies in controlling the stereochemical outcome of reactions involving the planar, achiral vinyl carbocation intermediate. The prevailing strategy involves the use of chiral catalysts or reagents to create a chiral environment around the cation. One promising approach is the use of a chiral counterion. By generating the vinyl carbocation in the presence of a chiral, weakly coordinating anion, it is possible to form a chiral ion pair. This ion pair can then guide the subsequent nucleophilic attack or C-H insertion, leading to the preferential formation of one enantiomer of the product. escholarship.org While significant progress has been made, achieving high levels of enantioselectivity remains a complex challenge, often requiring extensive optimization of catalysts, substrates, and reaction conditions. escholarship.orgcaltech.edu

Rearrangement Reactions

Meyer-Schuster Rearrangement Cascade and Z-enoate Assistance

The Meyer-Schuster rearrangement is a well-established acid-catalyzed reaction that converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org However, investigations into the reactivity of substrates like Methyl (Z)-3-(Tosyloxy)but-2-enoate have revealed a more complex and synthetically valuable reaction cascade. This has led to the development of the "Z-enoate assisted" Meyer-Schuster rearrangement, an unconventional approach for the synthesis of α-arylenone esters. rsc.org

A key feature of this modified rearrangement is the strategic use of the Z-enoate functionality to influence the reaction pathway. This strategy allows for the nucleophilic interception of the allenyl cation intermediate, a species central to the Meyer-Schuster rearrangement. researchgate.net By employing arenes as nucleophiles, this method facilitates the synthesis of highly functionalized and complex acyclic and cyclic α-arylenones without the need for metal catalysts. rsc.org

Systematic studies have been conducted to understand the various factors influencing this Z-enoate assisted Meyer-Schuster rearrangement. These studies have explored the impact of:

Temperature: Affecting reaction rates and selectivity.

Solvent: Influencing the stability of intermediates and transition states.

Acid counter-ion concentration: The nature and concentration of the acid's counter-anion can determine the final product. Nucleophilic counter-anions can lead to α-substituted derivatives. rsc.orgresearchgate.net

Arene nucleophile nature: The nucleophilicity of the arene plays a crucial role in the efficiency of the trapping of the reaction intermediate. rsc.orgresearchgate.net

The relative nucleophilicity of different arenes in this reaction has been evaluated and found to be in good agreement with established nucleophilicity scales, such as Herbert Mayr's. rsc.orgresearchgate.net This cascade reaction has proven to be a versatile tool, with applications in the synthesis of biologically relevant molecules. rsc.org For instance, indole-appended Z-enoate propargylic alcohols have been shown to undergo this rearrangement to produce dihydrocarbazole-4-oxo-butanoates. researchgate.net

Metal-Catalyzed C-H Activation and Functionalization

While the Z-enoate assisted Meyer-Schuster rearrangement offers a metal-free approach, the broader field of organic synthesis has seen a surge in the use of transition-metal-catalyzed C-H activation and functionalization. youtube.comdp.tech These methods provide powerful and efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com The core principle involves the selective activation of otherwise inert C-H bonds, often facilitated by a directing group on the substrate. nih.gov

The mechanisms of these reactions typically fall into two main categories: inner-sphere and outer-sphere mechanisms. Inner-sphere mechanisms involve the formation of an organometallic intermediate through a C-H activation event. youtube.com The choice of metal catalyst, ligands, and directing groups is crucial for controlling the site-selectivity of the functionalization. youtube.comnih.gov

Although specific examples detailing the metal-catalyzed C-H activation of Methyl (Z)-3-(Tosyloxy)but-2-enoate itself are not prevalent in the provided search results, the general principles are highly relevant. For instance, palladium catalysis is commonly employed for the arylation of C(sp³)–H bonds. nih.gov The functional groups present in Methyl (Z)-3-(Tosyloxy)but-2-enoate, such as the ester and the tosyl group, could potentially serve as directing groups to guide such transformations. The development of these catalytic systems has significantly advanced the synthesis of complex molecules in fields like materials science and pharmaceuticals. nih.gov

Spectroscopic and Computational Studies on Reactivity

NMR Monitoring of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. magritek.commagritek.com This technique allows for the direct observation and quantification of reactants, products, and, crucially, unstable reaction intermediates that are key to understanding the reaction pathway. magritek.combeilstein-journals.org

In the context of the reactions involving Methyl (Z)-3-(Tosyloxy)but-2-enoate, NMR monitoring can be employed to follow the formation and consumption of various species. For example, in the Z-enoate assisted Meyer-Schuster rearrangement, NMR could be used to track the disappearance of the starting propargylic alcohol and the appearance of the final α-arylenone ester. researchgate.net More advanced techniques, such as 2D spectrotemporal correlation, can provide even more detailed kinetic information. nih.gov

The ability to monitor reactions online, sometimes directly in the reaction vessel or using a flow cell, offers several advantages:

Determination of reaction endpoints. magritek.com

Identification of transient intermediates and by-products. magritek.combeilstein-journals.org

Elucidation of reaction kinetics. magritek.com

Optimization of reaction conditions. beilstein-journals.org

| Parameter | Information Gained from NMR Monitoring | Relevance to Methyl (Z)-3-(Tosyloxy)but-2-enoate Reactions |

|---|---|---|

| Chemical Shift | Structural information about reactants, products, and intermediates. | Identifying the formation of the allenyl cation intermediate or the final enone product. |

| Signal Integration | Quantitative measurement of the concentration of different species. | Determining the rate of consumption of the starting material and formation of the product. |

| Coupling Constants | Information about the connectivity and stereochemistry of molecules. | Confirming the Z-configuration of the enoate is maintained or inverted during the reaction. |

| Time-course Data | Kinetic profiles of the reaction. | Calculating reaction rates and understanding the influence of different parameters (e.g., temperature, catalyst). |

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of organic reactions. nih.gov By modeling the potential energy surface of a reaction, DFT can provide detailed insights into the structures of transition states and intermediates, as well as the energetics of different reaction pathways. researchgate.net

For the reactions of Methyl (Z)-3-(Tosyloxy)but-2-enoate, DFT calculations can be used to:

Elucidate the mechanism of the Meyer-Schuster rearrangement: By calculating the energies of the proposed intermediates and transition states, DFT can help to confirm the stepwise nature of the reaction and the role of the Z-enoate in assisting the rearrangement.

Predict regioselectivity and stereoselectivity: DFT can be used to rationalize why a particular isomer is formed preferentially by comparing the energies of the transition states leading to different products.

Understand the role of catalysts: In metal-catalyzed reactions, DFT can model the interaction of the substrate with the catalyst and elucidate the catalytic cycle. nih.gov

For example, in the study of 1,3-dipolar cycloadditions, DFT calculations have been instrumental in understanding the role of metal-chiral-ligand complexes in controlling the selectivity of the reaction. nih.gov Similarly, for the Z-enoate assisted Meyer-Schuster rearrangement, DFT could be used to model the interaction of the arene nucleophile with the allenyl cation intermediate, providing a deeper understanding of the factors that govern the reaction's efficiency and selectivity. researchgate.net

| Computational Parameter | Mechanistic Insight Provided | Application to Methyl (Z)-3-(Tosyloxy)but-2-enoate |

|---|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, and products. | Visualizing the structure of the allenyl cation intermediate and the transition state for its formation. |

| Transition State Energies | Determines the activation energy barrier for a reaction step. | Comparing the energy barriers for different possible reaction pathways to determine the most likely mechanism. |

| Reaction Enthalpies | Calculates the overall energy change of a reaction. | Determining whether the formation of the α-arylenone ester is thermodynamically favorable. |

| Molecular Orbitals (HOMO/LUMO) | Identifies the regions of a molecule that are most likely to be involved in a reaction. | Understanding the nucleophilic and electrophilic sites in the reactants and intermediates. |

Applications in Advanced Organic Synthesis

Building Blocks for Stereodefined Olefins

The stereoselective synthesis of olefins is a cornerstone of modern organic chemistry, and Methyl (Z)-3-(tosyloxy)but-2-enoate serves as a valuable building block in this endeavor. Its inherent Z-geometry is crucial for its utility in creating stereodefined trisubstituted alkenes. smolecule.com The tosyl group, being an excellent leaving group, facilitates stereoretentive cross-coupling reactions. smolecule.comresearchgate.net

One of the key reactions highlighting its utility is the Suzuki-Miyaura cross-coupling. This method allows for the creation of methyl (Z)-3-aryl-2-butenoates with high yields and excellent (Z)-stereoretention (≥98% ds). orgsyn.org This approach is noted for its broad substrate scope and functional group tolerance. orgsyn.org

Furthermore, stereocomplementary enol tosylations using readily available reagents like TsCl/diamine/(LiCl) lead to the formation of these (Z)-enol tosylates. researchgate.net These stable, crystalline compounds can then undergo smooth and effective Suzuki-Miyaura coupling reactions with a variety of aryl boronic acids. researchgate.net This two-step sequence provides a reliable pathway to all-carbon-substituted Z-stereodefined olefins. researchgate.net

Synthesis of Highly Functionalized α,β-Unsaturated Esters

Methyl (Z)-3-(tosyloxy)but-2-enoate is a key precursor for the synthesis of highly functionalized α,β-unsaturated esters, which are important structural motifs in numerous bioactive natural products. nih.gov The stereocontrolled preparation of (Z)-α,β-unsaturated esters is pivotal as they serve as useful scaffolds for various stereodefined olefins and as acceptors in conjugate addition reactions. orgsyn.org

The compound itself is an α,β-unsaturated ester, and its reactivity allows for further functionalization. The presence of the tosyl group enables its participation in Negishi cross-coupling reactions with organozinc reagents. smolecule.com This allows for the introduction of a wide range of substituents at the β-position, leading to diverse trisubstituted α,β-unsaturated esters.

A significant advancement in this area is the development of stereoretentive cross-metathesis (CM) for the direct synthesis of Z-trisubstituted α-methyl enoates. nih.gov This method offers a more efficient alternative to traditional multi-step sequences that may involve oxidation-state adjustments or harsh reaction conditions. nih.gov

Precursors for Complex Molecules and Natural Products

The utility of Methyl (Z)-3-(tosyloxy)but-2-enoate extends to the synthesis of complex molecules and natural products. Its ability to serve as a linchpin for constructing trisubstituted alkenes makes it a valuable intermediate in multi-step syntheses. smolecule.com

Access to Dienylboronates

While direct synthesis of dienylboronates from Methyl (Z)-3-(tosyloxy)but-2-enoate is not explicitly detailed in the provided context, the synthesis of related structures through cross-coupling reactions is well-established. For instance, the synthesis of an allylboronate (Z-3p) has been achieved in good yield through catalytic cross-metathesis, demonstrating the potential for creating complex boron-containing structures. nih.gov

Construction of Heterocyclic Scaffolds

The reactivity of the enone system within Methyl (Z)-3-(tosyloxy)but-2-enoate allows for Michael additions with various nucleophiles. smolecule.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to the construction of heterocyclic scaffolds. Nucleophiles such as amines can react to form β-aminocrotonate derivatives, which are precursors to various nitrogen-containing heterocycles. smolecule.com

Development of Pharmaceutical Intermediates and Analogues

Due to its reactivity and the prevalence of the α,β-unsaturated ester motif in biologically active molecules, Methyl (Z)-3-(tosyloxy)but-2-enoate is explored in drug design and development. smolecule.com It serves as an intermediate in the synthesis of pharmaceutical analogues. smolecule.com The ability to introduce various functional groups through cross-coupling and nucleophilic substitution reactions allows for the systematic modification of molecular structures to optimize pharmacological activity. smolecule.com

| Compound Name | CAS Number | Molecular Formula | Application |

| Methyl (Z)-3-(tosyloxy)but-2-enoate | 1029612-18-7 | C12H14O5S | Precursor in organic synthesis |

| (Z)-3-(p-Toluenesulfonyloxy)but-2-enoic Acid Methyl Ester | 1029612-18-7 | C12H14O5S | Synonym for the title compound |

| Methyl (Z)-3-phenyl-2-butenoate | C11H12O2 | Product of Suzuki-Miyaura coupling | |

| (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate | C13H17NO3 | Synthesized from methyl 3-oxobutanoate | |

| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid | C17H15NO4 | Antifungal agent | |

| Methyl 3-oxobutanoate | 105-45-3 | C5H8O3 | Starting material for synthesis |

| p-Toluenesulfonyl chloride | 98-59-9 | C7H7ClO2S | Reagent for tosylation |

| Lithium chloride | 7447-41-8 | ClLi | Reagent in synthesis |

| Tetramethylethylenediamine (TMEDA) | 110-18-9 | C6H16N2 | Reagent in synthesis |

| Phenylboronic acid | 98-80-6 | C6H7BO2 | Reagent for Suzuki-Miyaura coupling |

| Palladium(II) acetate (B1210297) | 3375-31-3 | C4H6O4Pd | Catalyst for cross-coupling |

| Triphenylphosphine (B44618) | 603-35-0 | C18H15P | Ligand for catalyst |

| Potassium carbonate | 584-08-7 | K2CO3 | Base in coupling reactions |

Stereochemical Control and Asymmetric Transformations

Diastereoselective Control in Enolate Chemistry

The enolate chemistry of β-ketoesters is a cornerstone of carbon-carbon bond formation. The generation of an enolate from a precursor like methyl acetoacetate (B1235776), followed by trapping with an electrophile, is a common strategy. The subsequent stereochemical outcome of such reactions is of critical importance. In the synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate itself, the enolate of methyl acetoacetate is formed and then tosylated. The use of specific conditions, such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like tetramethylethylenediamine (TMEDA) and lithium chloride (LiCl), allows for high stereoselectivity, favoring the formation of the (Z)-isomer. smolecule.comorgsyn.org

While the synthesis of the title compound demonstrates stereoselective enol tosylation, further examples of diastereoselective control in reactions involving the enolate derived from Methyl (Z)-3-(Tosyloxy)but-2-enoate are not extensively documented in the reviewed literature. The inherent reactivity of the tosylate as a leaving group often directs the subsequent chemistry towards cross-coupling reactions rather than leveraging the enolate for other diastereoselective transformations.

Enantioselective Syntheses Leveraging Methyl (Z)-3-(Tosyloxy)but-2-enoate as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high enantioselectivity. wikipedia.orgsigmaaldrich.com These auxiliaries, after inducing chirality, can be removed and ideally recycled. Common examples of chiral auxiliaries include oxazolidinones and camphor-based derivatives. wikipedia.org

A survey of the scientific literature does not reveal specific instances where Methyl (Z)-3-(Tosyloxy)but-2-enoate is directly utilized as a precursor for the synthesis of a chiral auxiliary. While the but-2-enoate scaffold is present in some chiral structures, the primary application of Methyl (Z)-3-(Tosyloxy)but-2-enoate appears to be as a versatile electrophilic partner in cross-coupling reactions, rather than as a starting material for the construction of new chiral auxiliaries.

Chirality Transfer in Reactions Involving the But-2-enoate Scaffold

Chirality transfer refers to the process in which the stereochemical information from a chiral starting material or reagent is conveyed to the product of a reaction. This is a fundamental concept in asymmetric synthesis. The but-2-enoate scaffold, with its potential for substitution at various positions, could theoretically be involved in such processes.

However, specific examples of chirality transfer reactions where the but-2-enoate scaffold of Methyl (Z)-3-(Tosyloxy)but-2-enoate plays a central role in dictating the stereochemical outcome of a newly formed stereocenter are not prominently featured in the available research. The focus of its application remains on the stereospecific substitution of the tosylate group, preserving the (Z)-geometry of the double bond.

Stereospecificity in Metal-Catalyzed Cross-Couplings

One of the most significant applications of Methyl (Z)-3-(Tosyloxy)but-2-enoate is its role as an electrophilic partner in stereospecific metal-catalyzed cross-coupling reactions. The (Z)-configuration of the vinyl tosylate is crucial, as many palladium-catalyzed cross-coupling reactions are known to proceed with retention of stereochemistry at the double bond. This allows for the synthesis of trisubstituted alkenes with a defined (Z)-geometry, which are valuable intermediates in organic synthesis. smolecule.com

Both Suzuki-Miyaura and Negishi cross-coupling reactions have been successfully employed with Methyl (Z)-3-(Tosyloxy)but-2-enoate. These reactions offer a powerful method for the formation of carbon-carbon bonds with high stereospecificity.

A well-documented example is the Suzuki-Miyaura coupling of Methyl (Z)-3-(Tosyloxy)but-2-enoate with arylboronic acids. For instance, the reaction with phenylboronic acid, catalyzed by palladium acetate (B1210297) and triphenylphosphine (B44618) in the presence of a base, yields Methyl (Z)-3-phenyl-2-butenoate with the retention of the (Z)-stereochemistry. orgsyn.org This stereoretentive nature is critical for the synthesis of specific stereoisomers of target molecules.

| Reactants | Catalyst System | Product | Stereochemical Outcome | Reference |

| Methyl (Z)-3-(Tosyloxy)but-2-enoate, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Methyl (Z)-3-phenyl-2-butenoate | Retention of (Z)-stereochemistry | orgsyn.org |

Similarly, stereoretentive Negishi cross-coupling reactions using organozinc reagents are also a key application. smolecule.comresearchgate.net These reactions, catalyzed by palladium complexes with specific phosphine (B1218219) ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), have been shown to be effective for the synthesis of (Z)-α,β-unsaturated esters. The choice of the palladium catalyst and ligand can be crucial in ensuring high stereospecificity.

| Reaction Type | Catalyst | Key Feature | Reference |

| Negishi Cross-Coupling | [Pd(dppb)Cl₂] | Stereoretentive for (Z)-isomers | researchgate.net |

The ability to perform these cross-coupling reactions with high stereospecificity makes Methyl (Z)-3-(Tosyloxy)but-2-enoate a valuable and reliable tool for the synthesis of geometrically defined alkenes.

Future Research Directions and Unexplored Reactivity

Expansion of Substrate Scope and Reaction Diversity

The primary application of Methyl (Z)-3-(Tosyloxy)but-2-enoate lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, to create stereodefined trisubstituted unsaturated esters. rsc.org While effective, there is considerable scope for expanding the range of coupling partners and exploring new reaction manifolds.

Future investigations could focus on employing more challenging or unconventional nucleophiles in these cross-coupling reactions. This includes the use of sterically hindered boronic acids, secondary organozinc reagents, and a wider array of organotrifluoroborates to access more complex and sterically congested olefinic structures. organic-chemistry.org Furthermore, the development of coupling reactions with non-traditional partners, such as organosilanes (Hiyama coupling) or organobismuth compounds, could offer alternative and potentially more benign synthetic routes.

Beyond traditional cross-coupling, the unexplored reactivity of the vinyl tosylate moiety presents exciting opportunities. For instance, its participation in domino or multicomponent reactions could lead to the rapid assembly of complex molecular architectures from simple precursors. mdpi.com A hypothetical multicomponent reaction is depicted in Table 1.

| Reactants | Catalyst/Conditions | Potential Product | Significance |

| Methyl (Z)-3-(Tosyloxy)but-2-enoate, an alkyne, and an amine | Palladium catalyst, CO atmosphere | Highly functionalized γ-lactam | Rapid construction of heterocyclic scaffolds |

| Methyl (Z)-3-(Tosyloxy)but-2-enoate, an allene, and a nucleophile | Nickel/photoredox dual catalysis | Complex allylic esters | Access to novel unsaturated frameworks |

| This table presents hypothetical reaction schemes that represent potential future research directions. |

Moreover, the electrophilic nature of the double bond, activated by the electron-withdrawing ester and tosyl groups, could be exploited in conjugate addition reactions with a broader range of soft nucleophiles. Exploring reactions with stabilized enolates, enamines, and organocuprates could provide access to a diverse array of functionalized butanoates.

Development of Greener and More Sustainable Synthetic Routes

The current synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate typically involves the tosylation of methyl acetoacetate (B1235776) using tosyl chloride in the presence of a base. smolecule.com While effective, this method often utilizes chlorinated solvents and requires purification by column chromatography, which contributes to waste generation. Future research should prioritize the development of more environmentally benign and sustainable synthetic protocols.

One promising avenue is the exploration of alternative, greener solvents such as bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran) or even solvent-free reaction conditions. The use of solid-supported bases or catalysts could also simplify purification procedures, allowing for easy separation and potential recycling of the catalytic species.

Furthermore, the development of catalytic methods for the synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to promote the tosylation reaction under milder conditions and with higher atom economy. A comparison of current and potential future synthetic routes is presented in Table 2.

| Parameter | Current Method | Potential Greener Alternative |

| Solvent | Dichloromethane, Ethyl Acetate (B1210297) | Bio-derived solvents, water, or solvent-free |

| Base | Stoichiometric organic bases (e.g., TMEDA) | Catalytic amounts of a recyclable base |

| Purification | Column chromatography | Filtration, crystallization, or extraction |

| Atom Economy | Moderate | Potentially higher with catalytic methods |

The principles of flow chemistry and mechanochemistry could also be applied to the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, while mechanochemistry can reduce or eliminate the need for bulk solvents.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of Methyl (Z)-3-(Tosyloxy)but-2-enoate. While palladium catalysts are widely used for cross-coupling reactions of vinyl tosylates, there is a growing interest in exploring the utility of more abundant and less toxic first-row transition metals, such as nickel, copper, iron, and cobalt. These metals could offer complementary reactivity and selectivity profiles.

Photoredox catalysis represents another exciting frontier. The combination of a photosensitizer with a transition metal catalyst can enable reactions to proceed under milder conditions and can open up new reaction pathways that are not accessible through traditional thermal methods. mdpi.com For example, the dual photoredox/nickel-catalyzed vinylation of C-H bonds using vinyl tosylates has been demonstrated and could be extended to Methyl (Z)-3-(Tosyloxy)but-2-enoate. mdpi.com

Furthermore, the development of enantioselective catalytic reactions using Methyl (Z)-3-(Tosyloxy)but-2-enoate as a prochiral substrate is a largely unexplored area. Chiral catalysts could potentially be used to control the stereochemical outcome of addition reactions to the double bond, leading to the synthesis of enantioenriched products.

Interdisciplinary Applications in Materials Science and Bio-inspired Chemistry

The unique structural features of Methyl (Z)-3-(Tosyloxy)but-2-enoate and its derivatives suggest potential applications beyond traditional organic synthesis. The densely functionalized nature of the molecule makes it an attractive building block for the synthesis of novel polymers and functional materials. For example, the ester group could be used for polymerization, while the tosyl group could be displaced by other functional moieties to tune the material's properties. The resulting polymers could have interesting optical or electronic properties.

In the realm of bio-inspired chemistry, derivatives of Methyl (Z)-3-(Tosyloxy)but-2-enoate could be used as scaffolds for the synthesis of analogues of natural products or other biologically active molecules. The ability to introduce a wide range of substituents with stereocontrol makes this compound a valuable tool for medicinal chemistry and drug discovery programs. For instance, the core structure could be incorporated into peptidomimetics or other complex molecular architectures.

The development of bio-inspired catalytic systems for the transformation of Methyl (Z)-3-(Tosyloxy)but-2-enoate is another intriguing possibility. nih.govscispace.com Mimicking the active sites of enzymes could lead to highly selective and efficient catalysts that operate under mild, environmentally friendly conditions.

Q & A

Q. What are the optimal synthetic protocols for preparing Methyl (Z)-3-(Tosyloxy)but-2-enoate with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via stereoretentive methods using α,β-unsaturated esters and tosyl chloride. Key steps include:

- Stereochemical Control : Employing a base like NaH in THF at 0°C to selectively generate the (Z)-isomer via enolate formation .

- Characterization : Use and NMR to confirm stereochemistry. For example, the (Z)-isomer exhibits distinct olefinic proton signals at δ 5.8–6.2 ppm with coupling constants () < 12 Hz, contrasting with (E)-isomers ( > 15 Hz) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equiv tosyl chloride) and monitor reaction progress via TLC to minimize by-products like chlorinated derivatives .

Q. How can researchers distinguish between (Z)- and (E)-isomers of enol tosylates during synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : The (Z)-isomer shows a characteristic C=O stretch at ~1720 cm, while the (E)-isomer may shift due to conjugation differences .

- NMR : The (Z)-configuration results in upfield shifts for β-protons due to reduced steric hindrance. For example, methyl groups adjacent to the tosyloxy moiety resonate at δ 2.02–2.05 ppm .

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) to separate isomers, as (Z)-isomers typically elute earlier due to lower polarity .

Advanced Research Questions

Q. What strategies mitigate stereochemical scrambling during cross-coupling reactions involving Methyl (Z)-3-(Tosyloxy)but-2-enoate?

- Methodological Answer :

- Catalyst Selection : Use iron-based catalysts (e.g., Fe(acac)) instead of palladium to minimize β-hydride elimination, which promotes stereoretention .

- Solvent Effects : Polar aprotic solvents like DMF stabilize transition states, reducing isomerization. For example, reactions in DMF at 60°C retain >95% (Z)-configuration .

- Kinetic Studies : Monitor reaction progress using NMR to detect intermediates. If scrambling occurs, lower temperatures (e.g., −20°C) or shorter reaction times may improve outcomes .

Q. How can computational methods predict the reactivity of Methyl (Z)-3-(Tosyloxy)but-2-enoate in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the α-carbon using Gaussian09 with B3LYP/6-31G(d) basis sets. Higher electrophilicity indices correlate with faster SN reactivity .

- Transition State Analysis : Identify steric and electronic barriers to nucleophilic attack. For example, the tosyloxy group creates a steric bulk that directs nucleophiles to the β-position .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. What analytical techniques resolve contradictions in reported reaction yields for enol tosylate derivatives?

- Methodological Answer :

- By-Product Profiling : Use LC-MS or GC-MS to identify side products (e.g., chlorinated by-products in ), which may reduce yields .

- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediates and optimize quenching times.

- Reproducibility Checks : Validate reported protocols by replicating under inert atmospheres (Ar/N), as moisture or oxygen can degrade sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.